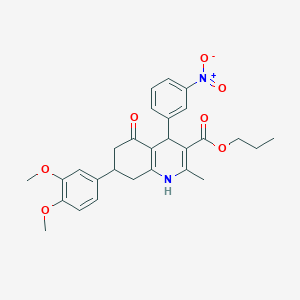![molecular formula C22H30N2O2 B11636060 4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide is an organic compound that features a complex structure with both phenoxy and dimethylamino functional groups
Vorbereitungsmethoden
The synthesis of 4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with an appropriate butanoyl chloride derivative under basic conditions to form the phenoxybutanamide intermediate. This intermediate is then reacted with 4-(dimethylamino)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide can be compared with similar compounds such as:
4-tert-butylphenol: A simpler compound with a phenol group, used in the production of resins and as an intermediate in organic synthesis.
4-(dimethylamino)aniline: A compound with a dimethylamino group, used in dye synthesis and as a reagent in organic chemistry.
N-phenylbutanamide: A structurally related compound without the tert-butyl and dimethylamino groups, used in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Eigenschaften
Molekularformel |
C22H30N2O2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C22H30N2O2/c1-22(2,3)17-8-14-20(15-9-17)26-16-6-7-21(25)23-18-10-12-19(13-11-18)24(4)5/h8-15H,6-7,16H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
KKFDRIGPTBDPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
